CPF4, PDE-FRET-Sensor
Übersicht
Beschreibung
CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .
Molecular Structure Analysis
This compound has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Diagnostic and Monitoring Applications
CPF4 and PDE-FRET sensors have emerged as significant tools in the field of diagnostics and monitoring within biological systems. These sensors, based on the principle of Fluorescence Resonance Energy Transfer (FRET), have proven to be crucial in detecting and monitoring various biological processes.
Disease-Related Biomarkers Detection CPF4, a ratiometric fluorescent sensor molecule for phosphodiesterase activity based on FRET, exhibits significant spectral shifts upon interaction with its target molecules. This quality makes it an efficient tool for detecting disease-related genes and biomarkers. The energy transfer mechanism in CPF4, involving a coumarin donor and a fluorescein acceptor, is leveraged for the detection of disease-related genes, including DNA single nucleotide polymorphisms, methylation, and mutation. The specific conformation-sensitive properties of related compounds are also utilized for developing diagnostic methods toward bacteria and cancer cells. The high dynamic range and signal amplification effect offered by these sensors amplify their diagnostic capabilities significantly (Wang & Lv, 2013) (Takakusa et al., 2002).
Intracellular cGMP Monitoring The temporal and spatial resolution attained with CPF4 and related FRET sensors are superior to existing techniques, allowing direct recording and imaging of rapid signaling events in living mammalian cells. This is especially relevant in monitoring cyclic GMP (cGMP) based on cGMP binding domains from cGMP-dependent protein kinase I (GKI) and from phosphodiesterases (PDEs). The high sensitivity and real-time monitoring capability make these sensors invaluable for biological research and medical diagnostics (Nikolaev, Gambaryan, & Lohse, 2005).
Strain and Stress Monitoring
CPF4 and PDE-FRET sensors have also found applications in the field of material sciences and engineering, particularly in the development of sensitive strain sensors for various applications.
Porous Strain Sensor Development In the realm of wearable technology and electronic skins, CPF4-based sensors have been instrumental in creating devices with excellent linearity, wide strain range, and minimal electrical hysteresis. These qualities are crucial for real-time monitoring of human motions, highlighting the sensor's potential in various practical applications, including health monitoring systems and human-machine interfaces (Xia et al., 2021).
Stress Monitoring in Cellular Structures FRET-based sensors have been utilized to measure gradients of constitutional stresses in cellular structures, such as actinin and actin in stem cells. This application is significant in understanding cellular mechanics and can be pivotal in stem cell research, shedding light on stress changes during differentiation and dedifferentiation processes (Meng, Guo, & Sachs, 2014).
Wirkmechanismus
Target of Action
The primary target of CPF4, PDE-FRET-Sensor is phosphodiesterase . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .
Mode of Action
This compound is an enzyme-cleavable FRET sensor molecule for the ratiometric measurement of phosphodiesterase activity . It is designed with a coumarin donor, a fluorescein acceptor, and two phenyl linkers having the phosphodiester moiety interposed between them . When phosphodiesterase is present, it cleaves the phosphodiester group in CPF4, leading to an increase in the donor fluorescence and a decrease in the acceptor fluorescence . This change in fluorescence can be used to detect and quantify the activity of phosphodiesterase .
Biochemical Pathways
This compound affects the cyclic nucleotide signaling pathway by providing a means to measure the activity of phosphodiesterases . Phosphodiesterases play a crucial role in the cyclic nucleotide signaling pathway by hydrolyzing cAMP and cGMP, second messenger molecules that are involved in a variety of physiological processes .
Pharmacokinetics
It is known that the compound is soluble in dmso . This solubility could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of this compound results in a change in fluorescence that corresponds to the activity of phosphodiesterases . This allows for the real-time monitoring of phosphodiesterase activity with high sensitivity . The resulting data can provide valuable insights into the role of phosphodiesterases in various physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a desiccated state at +4 degrees Celsius in the dark to maintain its stability . Furthermore, the fluorescence measurements can be affected by the pH and temperature of the solution, as well as the presence of other fluorescent compounds. Therefore, these factors should be carefully controlled during experiments to ensure accurate and reliable results.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
CPF4, PDE-FRET-Sensor plays a crucial role in biochemical reactions by enabling the real-time monitoring of PDE activity. This sensor interacts with various enzymes, proteins, and biomolecules involved in cAMP signaling pathways. The primary interaction occurs between this compound and phosphodiesterase enzymes, which hydrolyze cAMP into adenosine monophosphate (AMP). The sensor’s design allows it to detect changes in cAMP levels by measuring the energy transfer between the donor and acceptor fluorophores. This interaction is highly specific and sensitive, making this compound an invaluable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes by providing insights into cAMP signaling pathways. In different cell types, this sensor can monitor changes in cAMP levels, which are critical for regulating cell function, gene expression, and cellular metabolism. For example, in cardiomyocytes, this compound can be used to study the effects of PDE activity on calcium handling and excitation-contraction coupling. By tracking cAMP dynamics, researchers can gain a better understanding of how this compound impacts cell signaling pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves the binding interactions between the sensor and phosphodiesterase enzymes. When PDE enzymes hydrolyze cAMP, the distance between the donor and acceptor fluorophores in the sensor changes, leading to a variation in FRET efficiency. This change in FRET efficiency results in a measurable change in fluorescence intensity, allowing researchers to quantify PDE activity. This compound also exhibits enzyme inhibition or activation properties, depending on the specific PDE isoforms it interacts with. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and reliability over time. The sensor’s effects can be observed in both short-term and long-term studies. Over time, this compound maintains its sensitivity and specificity in detecting PDE activity. Factors such as degradation and environmental conditions can influence the sensor’s performance. Long-term studies have shown that this compound can provide consistent results in monitoring cAMP dynamics and PDE activity in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the sensor effectively monitors PDE activity without causing significant adverse effects. At higher dosages, this compound may exhibit toxic or adverse effects, such as altered cellular function or metabolic disturbances. Researchers must carefully optimize the dosage to achieve accurate and reliable results while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. The sensor interacts with enzymes such as adenylate cyclase, which synthesizes cAMP from adenosine triphosphate (ATP), and phosphodiesterase, which hydrolyzes cAMP into AMP. These interactions influence metabolic flux and metabolite levels, providing valuable insights into the regulation of cellular metabolism. This compound helps elucidate the complex network of metabolic pathways and their regulation by cAMP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The sensor interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites, allowing for accurate monitoring of PDE activity. The sensor’s distribution can also be influenced by factors such as cellular uptake, diffusion, and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The sensor is directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the plasma membrane, cytoplasm, or nucleus, depending on the cellular context. This subcellular localization allows the sensor to monitor PDE activity in distinct microdomains, providing detailed insights into the spatial regulation of cAMP signaling .
Eigenschaften
IUPAC Name |
4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYIGFTWKHIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClN2O14P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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